BenchChemオンラインストアへようこそ!

(S)-DMAPT

Solubility Formulation Drug Development

(S)-DMAPT (Dimethylamino Parthenolide, LC-1) is the sole parthenolide analog combining ~70% oral bioavailability with ~1000-fold enhanced water solubility, eliminating need for DMSO/liposomal formulations. Selectively eradicates primary human LSCs at 5 μM while sparing normal CD34+ HSCs—not replicated by parthenolide or ACT001. Phase I clinical validation; LD50 1.7 μM vs primary AML; efficacy in xenograft & canine leukemia models. Superior tumor inhibition vs bicalutamide/docetaxel in prostate cancer. ≥98% purity. Ideal for chronic oral oncology studies.

Molecular Formula C17H27NO3
Molecular Weight 293.4 g/mol
CAS No. 870677-05-7
Cat. No. B600184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-DMAPT
CAS870677-05-7
SynonymsDMAPT;  LC-1
Molecular FormulaC17H27NO3
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC1=CCCC2(C(O2)C3C(CC1)C(C(=O)O3)CN(C)C)C
InChIInChI=1S/C17H27NO3/c1-11-6-5-9-17(2)15(21-17)14-12(8-7-11)13(10-18(3)4)16(19)20-14/h6,12-15H,5,7-10H2,1-4H3/b11-6-/t12-,13+,14-,15+,17+/m0/s1
InChIKeyUJNSFDHVIBGEJZ-CMRIBGNTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-DMAPT (CAS 870677-05-7) - Water-Soluble Parthenolide Analog with Oral Bioactivity for Leukemia Stem Cell Targeting


(S)-DMAPT (Dimethylamino Parthenolide, also known as LC-1) is a synthetic aminoparthenolide analog derived from the natural sesquiterpene lactone parthenolide (PTL), a known NF-κB inhibitor with demonstrated anti-leukemic activity but limited clinical utility due to poor aqueous solubility and low oral bioavailability [1]. (S)-DMAPT was rationally designed to overcome these limitations by introducing a dimethylamino moiety, resulting in dramatically enhanced water solubility (~1000-fold greater than parthenolide) and approximately 70% oral bioavailability in preclinical models [2][3]. The compound acts as an orally bioactive NF-κB inhibitor, retaining the ability to selectively target leukemia stem cells (LSCs) while sparing normal hematopoietic stem and progenitor cells, a differentiation not achieved by the parent compound due to its poor pharmacologic properties [4].

Why Parthenolide and Other NF-κB Inhibitors Cannot Substitute for (S)-DMAPT in Leukemia Stem Cell Research


The parent natural product parthenolide, despite demonstrating potent anti-leukemic activity with an IC50 of approximately 2.5 μM against primary AML cells, is practically insoluble in water (<0.2 g/L) and exhibits negligible oral bioavailability, rendering it unsuitable for in vivo pharmacologic development and translational research [1]. Attempts to substitute (S)-DMAPT with alternative parthenolide derivatives such as ACT001 (DMAMCL fumarate) fail to replicate the same differential profile, as ACT001, while more plasma-stable than parthenolide, has not demonstrated the same 70% oral bioavailability benchmark, nor has it been characterized for selective LSC eradication versus normal hematopoietic stem cell sparing [2][3]. Moreover, the introduction of the dimethylamino group in (S)-DMAPT confers not only solubility enhancement but also maintains the stereochemical specificity required for NF-κB inhibition and ROS generation pathways, a balance that is not preserved across other aminoparthenolide analogs evaluated in structure-activity relationship (SAR) studies where compounds 16, 24, and 30 showed LD50 values ranging from 1.6–1.8 μM [4]. Therefore, generic substitution with parthenolide, other sesquiterpene lactones, or alternative parthenolide derivatives compromises the specific pharmacologic properties—namely oral bioavailability, water solubility, and selective LSC targeting—that define (S)-DMAPT's utility in preclinical leukemia stem cell research and in vivo xenograft models.

Quantitative Differentiation of (S)-DMAPT Versus Parthenolide and Related Analogs: Procurement-Relevant Evidence


Aqueous Solubility Enhancement: (S)-DMAPT vs. Parthenolide

(S)-DMAPT demonstrates approximately 1000-fold greater water solubility compared to the parent natural product parthenolide, a direct and quantifiable improvement enabling aqueous formulation and oral administration without the need for nanodelivery systems or complex solubilization strategies [1]. Parthenolide is reported as practically insoluble in water, with solubility estimates ranging from <1 mg/mL to 0.2 g/L, whereas (S)-DMAPT is miscible with aqueous buffer systems [2][3].

Solubility Formulation Drug Development

Oral Bioavailability: (S)-DMAPT vs. Parthenolide

(S)-DMAPT achieves approximately 70% oral bioavailability in preclinical models, a property completely absent in parthenolide, which has negligible oral bioavailability due to its extreme hydrophobicity and rapid metabolic clearance [1][2]. This quantitative pharmacokinetic advantage enables oral dosing regimens in mouse xenograft models and spontaneous canine leukemia studies, whereas parthenolide requires intravenous or intraperitoneal administration with solubilizing excipients [3].

Pharmacokinetics Oral Bioavailability In Vivo Studies

Anti-Leukemic Potency: (S)-DMAPT LD50 vs. Parthenolide IC50 in Primary AML Cells

In direct cytotoxicity assessments against primary human acute myeloid leukemia (AML) cells, (S)-DMAPT exhibits an LD50 of 1.7 μM, whereas the parent compound parthenolide demonstrates an IC50 of approximately 2.5 μM against the same cell population [1][2]. The modest potency improvement (approximately 1.5-fold) is secondary to the dramatic gains in solubility and bioavailability; however, the retention of sub-micromolar to low micromolar potency confirms that the dimethylamino modification does not compromise anti-leukemic activity while enabling in vivo utility [3].

Leukemia Stem Cells Cytotoxicity

Selectivity for Leukemia Stem Cells vs. Normal Hematopoietic Stem/Progenitor Cells

(S)-DMAPT selectively eliminates primary human leukemia stem cells (LSCs) from both myeloid and lymphoid leukemias while sparing normal CD34+ hematopoietic stem and progenitor cells at concentrations that are cytotoxic to malignant cells [1]. Specifically, treatment of normal hematopoietic cells with 5 μM (S)-DMAPT did not affect myeloid or erythroid colony formation relative to untreated controls (P > 0.05), whereas the same concentration induced rapid death of primary human LSCs [2]. This therapeutic window is not quantified for parthenolide under identical comparative conditions, and other parthenolide derivatives have not been systematically evaluated for selective LSC toxicity versus normal stem cell sparing [3].

Leukemia Stem Cells Therapeutic Window Hematotoxicity

In Vivo Anti-Tumor Efficacy: (S)-DMAPT vs. Standard-of-Care Comparators in Prostate Cancer Models

In subcutaneous xenograft models of castrate-resistant prostate cancer, (S)-DMAPT demonstrated superior tumor growth inhibition compared to clinically relevant standard-of-care agents. (S)-DMAPT inhibited CWR22Rv1 and PC-3 cellular proliferation by 100% at 10 μM and 20 μM concentrations respectively in vitro, and in vivo, (S)-DMAPT was more effective at inhibiting tumor growth than bicalutamide in CWR22Rv1 xenografts and docetaxel in PC-3 xenografts [1]. Additionally, oral administration of (S)-DMAPT at 100 mg/kg three times weekly extended the time to palpable prostate tumor development by 20% in the TRAMP transgenic mouse model and reduced lung metastatic area by 92% compared to vehicle controls (0.10% ± 0.15 SD, P = 0.0028) [2].

Prostate Cancer Xenograft In Vivo Efficacy

Clinical Development Advancement: (S)-DMAPT vs. Parthenolide and ACT001

(S)-DMAPT is the only parthenolide-derived compound to have advanced to Phase I clinical evaluation for hematologic malignancies (AML, ALL, and other blood-lymph tumors), whereas the parent natural product parthenolide has not entered human clinical trials due to its poor drug-like properties [1][2]. Another parthenolide derivative, ACT001 (DMAMCL fumarate), has entered Phase I/II trials but for glioblastoma and solid tumors, not for leukemia stem cell targeting, and its oral bioavailability and LSC selectivity have not been characterized at the same level of quantitative rigor [3]. The clinical advancement of (S)-DMAPT to Phase I specifically for leukemia indications represents a distinct translational validation not shared by parthenolide or other analogs in the same disease context.

Clinical Trial Phase I Translational Research

Optimal Research and Industrial Use Cases for (S)-DMAPT (CAS 870677-05-7) Based on Quantitative Differentiation


Preclinical Leukemia Stem Cell (LSC) Targeting Studies in Xenograft Models

Investigators studying acute myelogenous leukemia (AML) or acute lymphoblastic leukemia (ALL) stem cell biology should prioritize (S)-DMAPT over parthenolide or other analogs due to its unique combination of ~70% oral bioavailability [1], water solubility enabling facile oral gavage without complex formulation [2], and demonstrated selective eradication of primary human LSCs while sparing normal CD34+ hematopoietic stem and progenitor cells at 5 μM [3]. This enables chronic oral dosing regimens in NOD/SCID xenograft models that more accurately reflect potential therapeutic administration, with in vivo bioactivity validated by functional assays and multiple biomarkers [4]. The compound's Phase I clinical advancement in leukemia provides additional translational relevance not available with parthenolide [5].

NF-κB Pathway Inhibition in Castrate-Resistant Prostate Cancer Models

Researchers investigating NF-κB-driven castrate-resistant prostate cancer should select (S)-DMAPT based on direct comparative in vivo efficacy data showing superior tumor growth inhibition compared to bicalutamide (CWR22Rv1 xenografts) and docetaxel (PC-3 xenografts) [1]. The compound's ability to achieve 100% inhibition of cellular proliferation at 10–20 μM in vitro, combined with a 20% extension in time to palpable tumor and 92% reduction in lung metastatic area in TRAMP mice at oral doses of 100 mg/kg [2], provides a quantitatively defined efficacy benchmark absent for other parthenolide analogs in prostate cancer models. The demonstrated radiosensitization effect in PC-3 xenografts also supports combination studies with radiation therapy [3].

In Vivo Studies Requiring Oral Administration of an NF-κB Inhibitor with Defined Pharmacokinetics

Experimental designs requiring chronic oral administration of an NF-κB inhibitor without the confounding variables of nanodelivery systems or solubilizing excipients should prioritize (S)-DMAPT. The compound's ~1000-fold greater water solubility relative to parthenolide [1] and approximately 70% oral bioavailability [2] enable straightforward preparation of aqueous dosing solutions and predictable systemic exposure in rodent models. This contrasts with parthenolide, which requires DMSO or complex liposomal formulations for in vivo delivery, introducing potential vehicle-related artifacts. The defined pharmacokinetic parameters support power calculations for sample size estimation and enable cross-study comparisons of pharmacodynamic endpoints such as NF-κB DNA binding inhibition, which is reduced by 75% at 50 μM (S)-DMAPT in vitro [3].

Translational Research Bridging Preclinical Leukemia Models to Clinical Candidate Profiling

Academic and biopharmaceutical research programs seeking a clinically advanced, orally bioavailable NF-κB inhibitor with leukemia stem cell selectivity should prioritize (S)-DMAPT as a chemical probe or lead compound. The compound's progression to Phase I clinical evaluation in hematologic malignancies [1] provides a degree of translational validation not available for parthenolide (no clinical trials) or other aminoparthenolide analogs. The availability of robust preclinical pharmacology data—including LD50 of 1.7 μM against primary AML cells [2], selective LSC toxicity at 5 μM [3], and in vivo efficacy in both xenograft and spontaneous canine leukemia models [4]—enables benchmarking of novel compounds against a clinically relevant comparator. Furthermore, the defined stereochemistry ((S)-enantiomer) ensures batch-to-batch consistency and reproducibility in pharmacological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-DMAPT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.